molecular formula C14H22N2O2S B4788966 N-[2-(morpholin-4-yl)ethyl]-5-propylthiophene-3-carboxamide

N-[2-(morpholin-4-yl)ethyl]-5-propylthiophene-3-carboxamide

Cat. No.: B4788966
M. Wt: 282.40 g/mol
InChI Key: GTFJPFQYSJJHCA-UHFFFAOYSA-N
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Description

N-[2-(morpholin-4-yl)ethyl]-5-propylthiophene-3-carboxamide is a compound that belongs to the class of thiophene carboxamides. Thiophene derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the morpholine ring in the structure adds to its versatility and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-5-propylthiophene-3-carboxamide typically involves the reaction of 5-propylthiophene-3-carboxylic acid with 2-(morpholin-4-yl)ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under an inert atmosphere, typically nitrogen, and at a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-5-propylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(morpholin-4-yl)ethyl]-5-propylthiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-5-propylthiophene-3-carboxamide involves its interaction with specific molecular targets. The morpholine ring can interact with various receptors or enzymes, modulating their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-2-morpholin-4-ylethanamine
  • 2-(morpholin-4-yl)ethylamine
  • 5-propylthiophene-3-carboxylic acid

Uniqueness

N-[2-(morpholin-4-yl)ethyl]-5-propylthiophene-3-carboxamide is unique due to the combination of the morpholine ring and the thiophene carboxamide structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-5-propylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-2-3-13-10-12(11-19-13)14(17)15-4-5-16-6-8-18-9-7-16/h10-11H,2-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFJPFQYSJJHCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=CS1)C(=O)NCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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